2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(2,3-dichlorophenyl)acetamide
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Overview
Description
2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(2,3-dichlorophenyl)acetamide is a complex organic compound with potential applications in various scientific fields. This compound features a benzyloxy group attached to a phenyl ring, which is further connected to an amino group and an oxoethoxy moiety. The presence of dichlorophenyl and acetamide groups adds to its chemical diversity and potential reactivity.
Preparation Methods
The synthesis of 2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(2,3-dichlorophenyl)acetamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzyloxyphenyl intermediate: This involves the reaction of 4-hydroxybenzaldehyde with benzyl bromide in the presence of a base to form 4-(benzyloxy)benzaldehyde.
Amination: The 4-(benzyloxy)benzaldehyde is then reacted with an amine to form the corresponding Schiff base, which is subsequently reduced to yield the 4-(benzyloxy)phenylamine.
Acylation: The 4-(benzyloxy)phenylamine is then acylated with 2-chloro-N-(2,3-dichlorophenyl)acetamide under basic conditions to form the final product.
Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.
Chemical Reactions Analysis
2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(2,3-dichlorophenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a benzoic acid derivative.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzyloxy and dichlorophenyl positions.
Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like hydrogen gas with a palladium catalyst, and nucleophiles like sodium methoxide.
Scientific Research Applications
2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(2,3-dichlorophenyl)acetamide has several scientific research applications:
Chemistry: It can be used as a building block in organic synthesis to create more complex molecules.
Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the development of new materials or as a precursor in the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of 2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(2,3-dichlorophenyl)acetamide involves its interaction with specific molecular targets. The benzyloxy group may facilitate binding to hydrophobic pockets in proteins, while the dichlorophenyl and acetamide groups may interact with polar or charged residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to 2-(2-{[4-(benzyloxy)phenyl]amino}-2-oxoethoxy)-N-(2,3-dichlorophenyl)acetamide include:
2-{[4-(benzyloxy)benzyl]amino}acetamide: This compound lacks the dichlorophenyl group, which may result in different reactivity and biological activity.
(2-{[4-(Benzyloxy)phenyl]amino}-2-oxoethoxy)acetic acid:
The uniqueness of this compound lies in its specific combination of functional groups, which can confer distinct reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C23H20Cl2N2O4 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
2-[2-(2,3-dichloroanilino)-2-oxoethoxy]-N-(4-phenylmethoxyphenyl)acetamide |
InChI |
InChI=1S/C23H20Cl2N2O4/c24-19-7-4-8-20(23(19)25)27-22(29)15-30-14-21(28)26-17-9-11-18(12-10-17)31-13-16-5-2-1-3-6-16/h1-12H,13-15H2,(H,26,28)(H,27,29) |
InChI Key |
IBDOKGYFUZANPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)NC(=O)COCC(=O)NC3=C(C(=CC=C3)Cl)Cl |
Origin of Product |
United States |
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